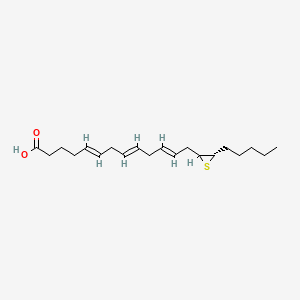

14,15-Episulfide eicosatrienoic acid

Beschreibung

Contextualization within the Arachidonic Acid Cascade and Lipid Metabolism

The arachidonic acid (AA) cascade represents a critical biochemical pathway in lipid metabolism, responsible for the generation of a diverse group of signaling molecules known as eicosanoids. nih.gov This cascade is initiated when arachidonic acid, a polyunsaturated fatty acid, is released from membrane phospholipids (B1166683) by the action of phospholipase A2. physiology.org Once liberated, arachidonic acid serves as a substrate for several enzymatic pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) epoxygenase pathways. nih.govmdpi.com

The COX pathway leads to the production of prostaglandins (B1171923) and thromboxanes, while the LOX pathway generates leukotrienes and hydroxyeicosatetraenoic acids (HETEs). nih.gov The third major route, the CYP450 pathway, metabolizes arachidonic acid into HETEs and epoxyeicosatrienoic acids (EETs). nih.govsemanticscholar.org These lipid mediators are typically synthesized on-demand and are not stored in significant quantities within cells, playing crucial roles in both pro- and anti-inflammatory processes. nih.gov The intricate and divergent nature of the arachidonic acid cascade allows for the production of specific lipid mediators that regulate a wide array of physiological and pathological responses.

Table 1: Key Pathways of the Arachidonic Acid Cascade

| Enzymatic Pathway | Key Enzymes | Major Products |

|---|---|---|

| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins (PGs), Thromboxane (B8750289) (TX) |

| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Leukotrienes (LTs), Hydroxyeicosatetraenoic acids (HETEs) |

Overview of Epoxyeicosatrienoic Acids (EETs) as Endogenous Lipid Mediators

Epoxyeicosatrienoic acids (EETs) are a family of lipid mediators synthesized from arachidonic acid by CYP450 epoxygenases, primarily by enzymes belonging to the CYP2C and CYP2J families. physiology.orgmdpi.com As products of the CYP450 pathway, EETs function as autocrine and paracrine signaling molecules, exerting their effects locally within the cardiovascular and renal systems. physiology.org They are produced by the vascular endothelium in response to various chemical and physical stimuli, such as bradykinin (B550075), acetylcholine, and shear stress. nih.govnih.gov

EETs possess a wide range of biological activities, including vasodilation, anti-inflammatory effects, pro-angiogenic properties, and metabolic regulation. mdpi.comnih.gov Their vasodilatory action is often attributed to their ability to activate calcium-activated potassium channels (KCa) on vascular smooth muscle cells, leading to membrane hyperpolarization and relaxation. nih.gov The anti-inflammatory properties of EETs are demonstrated by their capacity to inhibit cytokine-induced nuclear factor-kappa B (NF-κB) activation and attenuate leukocyte adhesion. physiology.orgmdpi.com However, EETs are metabolically labile and are rapidly converted by the soluble epoxide hydrolase (sEH) enzyme into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs). mdpi.comnih.gov This metabolic inactivation limits the duration of their biological effects. nih.gov

Positioning of 14,15-Episulfide Eicosatrienoic Acid as a Unique Analog/Metabolite in the EETs Family

Within the broader context of eicosanoid research, this compound emerges as a noteworthy synthetic analog of the naturally occurring 14,15-EET. nih.gov It is characterized by the substitution of the epoxide oxygen atom with a sulfur atom, creating an episulfide (thiirane) ring. This structural modification confers distinct pharmacological properties that differentiate it from its parent compound and other anti-aggregatory substances. nih.gov

Research has shown that this compound exhibits unique effects on platelet function. Specifically, it has been found to inhibit platelet aggregation induced by the calcium ionophore A23187 but not by thrombin. nih.gov It also inhibits the synthesis of thromboxane B2 from endogenous arachidonic acid, without affecting the conversion of exogenous arachidonic acid. nih.gov Furthermore, its mechanism of action does not involve the elevation of cyclic AMP levels or direct antagonism of the prostaglandin (B15479496) H2/thromboxane A2 receptor, setting it apart from other antiplatelet agents. nih.gov These specific actions highlight this compound as a valuable pharmacological tool for investigating the nuanced signaling pathways regulated by EETs and their analogs. nih.gov

Table 2: Comparison of 14,15-EET and this compound

| Feature | 14,15-Epoxyeicosatrienoic Acid (14,15-EET) | This compound |

|---|---|---|

| Origin | Endogenous, from arachidonic acid via CYP450 epoxygenase. mdpi.com | Synthetic analog. nih.gov |

| Chemical Structure | Contains an epoxide ring. | Contains an episulfide (thiirane) ring. nih.gov |

| Metabolism | Rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to 14,15-DHET. nih.gov | Designed for altered metabolic stability and unique activity. nih.gov |

| Key Biological Actions | Vasodilation, anti-inflammation, pro-angiogenesis. mdpi.comnih.gov | Selective inhibition of ionophore-induced platelet aggregation. nih.gov |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

98893-66-4 |

|---|---|

Molekularformel |

C20H32O2S |

Molekulargewicht |

336.5 g/mol |

IUPAC-Name |

(5E,8E,11E)-13-[(3S)-3-pentylthiiran-2-yl]trideca-5,8,11-trienoic acid |

InChI |

InChI=1S/C20H32O2S/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4+,9-7+,13-10+/t18-,19?/m0/s1 |

InChI-Schlüssel |

FUMNQBDBOXEMAE-FRIOHRSFSA-N |

SMILES |

CCCCCC1C(S1)CC=CCC=CCC=CCCCC(=O)O |

Isomerische SMILES |

CCCCC[C@H]1C(S1)C/C=C/C/C=C/C/C=C/CCCC(=O)O |

Kanonische SMILES |

CCCCCC1C(S1)CC=CCC=CCC=CCCCC(=O)O |

Synonyme |

14,15 epoxyeicosa-5(Z)-enoic acid 14,15-cis-episulfide-eicosatrienoic acid 14,15-episulfide eicosatrienoic acid |

Herkunft des Produkts |

United States |

Biosynthesis and Enzymatic Pathways of 14,15 Episulfide Eicosatrienoic Acid

Precursors and Metabolic Origin of Eicosanoids

Eicosanoids are a class of potent signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids (PUFAs). nih.gov These molecules are not typically stored within cells but are synthesized on demand in response to various stimuli. youtube.comresearchgate.net Their metabolic origin is tied to the lipid composition of the cell membrane.

The principal precursor for the majority of eicosanoids, including the parent compound for 14,15-episulfide eicosatrienoic acid, is arachidonic acid (AA). nih.govresearchgate.net AA is a 20-carbon omega-6 fatty acid (20:4(n-6)) that is a fundamental component of the phospholipids (B1166683) that make up cellular membranes. nih.govnih.gov The synthesis of eicosanoids is initiated when AA is liberated from these membrane phospholipids, a reaction catalyzed by the phospholipase A₂ (PLA₂) enzyme family. nih.govnih.govnih.gov Once freed, arachidonic acid becomes available as a substrate for several major enzymatic pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, each leading to a different family of bioactive lipids. nih.govnih.govnih.gov

Cytochrome P450 (CYP) Epoxygenase Involvement in Initial Epoxidation

The initial step in the specific pathway leading towards this compound involves the epoxidation of arachidonic acid. This reaction is carried out by the cytochrome P450 (CYP) epoxygenase pathway. nih.govencyclopedia.pub These enzymes are a superfamily of heme-containing monooxygenases that metabolize arachidonic acid into a class of molecules known as epoxyeicosatrienoic acids (EETs). nih.govnih.gov

The epoxidation of arachidonic acid by CYP epoxygenases can occur at any of its four double bonds, leading to the formation of four different regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. nih.govnih.govnih.gov The specific regioisomer produced is dependent on the particular CYP isoform present in a given tissue. nih.gov The primary enzymes responsible for EET biosynthesis in mammals belong to the CYP2C and CYP2J subfamilies. nih.govnih.govnih.gov For instance, CYP2J2 is a major epoxygenase found in extrahepatic tissues like the heart and has been identified as a key source of EETs in human endothelial cells. nih.govwur.nlresearchgate.net

Table 1: Key Cytochrome P450 (CYP) Isoforms in EET Formation

| CYP Subfamily | Notable Isoforms | Primary Function in Eicosanoid Metabolism |

|---|---|---|

| CYP2J | CYP2J2 | A major arachidonic acid epoxygenase, highly expressed in the heart and other extrahepatic tissues, mediating the formation of all four EET regioisomers. nih.govresearchgate.net |

| CYP2C | CYP2C8, CYP2C9, CYP2C19 (human); various Cyp2c isoforms (mouse) | Considered major isoforms involved in the epoxygenation of arachidonic acid to form EETs. nih.govnih.govnih.gov |

| Other | CYP1A, CYP2B6, CYP2E1, etc. | Some isoforms outside of the primary families have been reported to catalyze the formation of EETs to a lesser extent. nih.gov |

Formation of the Episulfide Moiety

The compound this compound, also known as 14,15-thiirane eicosatrienoic acid, is an analog of the epoxygenase product 14,15-EET. mdpi.com Its structure features a sulfur atom in place of the oxygen in the epoxide ring. The formation of this episulfide is believed to proceed via the enzymatic modification of the parent epoxide, 14,15-EET.

The conversion of the epoxide 14,15-EET into its episulfide counterpart involves a two-step process initiated by glutathione (B108866) S-transferases (GSTs). GSTs are a family of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic compounds, including epoxides. nih.govebi.ac.uknih.gov

Research has demonstrated that EETs are effective substrates for cytosolic GSTs, resulting in the formation of a glutathione conjugate. wur.nl Specifically, 14,15-EET is conjugated with GSH to form a distinct metabolite. wur.nl This reaction is efficiently catalyzed by specific GST isozymes. wur.nl Following the initial nucleophilic attack by the thiol group of glutathione on one of the epoxide carbons, the resulting conjugate can undergo an intramolecular cyclization. This subsequent reaction displaces the glutathionyl group to form the three-membered thiirane (B1199164) (episulfide) ring. This type of conversion, where a glutathione conjugate leads to the formation of an episulfonium intermediate, is a known mechanism in xenobiotic metabolism. nih.govebi.ac.uk

Table 2: Glutathione S-Transferase (GST) Isozyme Specificity for 14,15-EET Conjugation

| GST Isozyme | Catalytic Efficiency | Vmax (nmol/min/mg) | Km (µM) |

|---|---|---|---|

| 3-3 | Efficient | 25-60 | ~10 |

| 5-5 | Efficient | 25-60 | ~10 |

Data derived from studies on purified rat liver GST isozymes with 14,15-EET as the substrate. wur.nl

Downstream Metabolism and Inactivation Pathways of EETs and Analogs

The biological activity of EETs and their analogs is tightly regulated through metabolic inactivation. Several pathways exist to convert these lipid mediators into less active or inactive products, which are then excreted.

The most prominent pathway for the inactivation of EETs is hydrolysis of the epoxide ring, a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH). encyclopedia.pubnih.gov This enzyme converts EETs into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs). encyclopedia.pubnih.govwur.nl For example, 14,15-EET is metabolized to 14,15-DHET. nih.govencyclopedia.pub This hydration step is a key regulator of tissue EET levels. nih.gov

In addition to hydrolysis by sEH, EETs can undergo further metabolism. One pathway involves their incorporation into the phospholipids of cell membranes, temporarily storing them in an esterified form. encyclopedia.pub Other metabolic routes include chain elongation to form 22-carbon derivatives and degradation via β-oxidation, which shortens the fatty acid chain. researchgate.net While the specific metabolic fate of this compound is not as extensively documented, the pathways that metabolize its parent compound, 14,15-EET, represent the primary routes for the inactivation of this class of eicosanoid analogs.

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Arachidonic Acid | AA |

| Epoxyeicosatrienoic Acids | EETs |

| 5,6-Epoxyeicosatrienoic acid | 5,6-EET |

| 8,9-Epoxyeicosatrienoic acid | 8,9-EET |

| 11,12-Epoxyeicosatrienoic acid | 11,12-EET |

| 14,15-Epoxyeicosatrienoic acid | 14,15-EET |

| Dihydroxyeicosatrienoic Acids | DHETs |

| 14,15-Dihydroxyeicosatrienoic acid | 14,15-DHET |

Soluble Epoxide Hydrolase (sEH)-Mediated Hydrolysis to Dihydroxyeicosatrienoic Acids (DHETs)

The principal pathway for the metabolism of epoxyeicosatrienoic acids (EETs) is their hydration by the enzyme soluble epoxide hydrolase (sEH), which is coded by the EPHX2 gene. nih.govreactome.org This enzyme is found in numerous mammalian tissues, including blood vessels. nih.gov The action of sEH converts the epoxide group into a diol, transforming 14,15-EET into its corresponding 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). reactome.orgnih.gov The presence of DHETs in various organs confirms that this metabolic conversion occurs in vivo. nih.gov

Research indicates that the 14,15-regioisomer of EET is a preferred substrate for sEH. nih.gov For instance, in human coronary arteries and the aorta, 14,15-EET is almost completely converted to 14,15-DHET over a six-hour period. nih.gov This rapid hydrolysis suggests that sEH activity is a critical factor in regulating the local concentrations and biological effects of 14,15-EET. nih.gov The inhibition of sEH is an area of therapeutic interest, as it can stabilize and increase the levels of beneficial EETs. nih.govnih.gov

The conversion of 14,15-EET to 14,15-DHET is not merely an inactivation step but a metabolic switch that can significantly alter the biological activity of the molecule. Generally, the resulting diols are considered less biologically active than their parent epoxides, particularly concerning vascular effects. nih.govnih.gov

For example, 14,15-DHET is a less potent vasodilator than 14,15-EET in bovine coronary arteries. nih.gov In other vascular beds, such as renal arterioles, the diol form (11,12-DHET) was found to have no effect, whereas its parent epoxide (11,12-EET) induced relaxation. nih.gov However, the activity profile is not always a simple reduction in potency. In some contexts, the DHET can have distinct or even opposing actions. For instance, a study on a 14,15-EET analog, 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE5ZE), showed that its hydrolysis by sEH to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE) transformed it into a selective antagonist of 14,15-EET-induced relaxations in bovine coronary arteries. nih.gov This suggests that the diol can sometimes act as an inhibitor of the original epoxide's function. nih.gov Conversely, 14,15-DHET has been shown to be a more potent activator of PPARγ (Peroxisome Proliferator-Activated Receptor gamma) than 14,15-EET. nih.gov

Table 1: Comparative Biological Activities of 14,15-EET vs. 14,15-DHET

| Biological Effect | 14,15-EET | 14,15-DHET | Source(s) |

|---|---|---|---|

| Vasodilation (Bovine Coronary Arteries) | Potent relaxant | Less potent relaxant | nih.gov |

| Afferent Arteriolar Relaxation (Renal) | Induces relaxation (11,12-EET) | No effect (11,12-DHET) | nih.gov |

| PPARγ Activation | Less potent activator | More potent activator | nih.gov |

| Antagonism of EET-induced Relaxation | Agonist (induces relaxation) | Antagonist (inhibits relaxation) | nih.gov |

Alternative Metabolic Fates: Acylation into Phospholipids

Beyond direct hydrolysis, EETs can be incorporated into the phospholipid bilayer of cell membranes, a process known as acylation. nih.gov This represents a significant alternative metabolic fate that not only removes the free, active form of the lipid from the cytosol but also stores it in a potentially releasable pool. Studies using porcine coronary artery endothelial cells (EC) and smooth muscle cells (SMC) have shown that 14,15-EET is readily esterified into cellular phospholipids. nih.gov

In both cell types, over 70% of the incorporated 14,15-EET was found within phosphatidylcholine (PC), a major component of cell membranes. nih.gov Interestingly, the specific position of this incorporation differed between cell types. In endothelial cells, the majority of 14,15-EET was esterified at the sn-2 position of phosphatidylcholine. This positioning may facilitate its release upon stimulation by certain agonists. nih.gov In contrast, in smooth muscle cells, 14,15-EET was predominantly incorporated into the sn-1 position. nih.gov This differential placement suggests that the storage and release of EETs from membrane phospholipids could be a cell-specific regulatory mechanism. nih.gov The incorporation of such fatty acids into phospholipids can also influence the mechanical properties of the cell membrane. nih.gov

Other Degradation Pathways (e.g., Beta-Oxidation, Omega-Oxidation, Elongation)

In addition to hydrolysis and phospholipid incorporation, EETs can undergo degradation through chain-shortening metabolic pathways. utmb.edu Peroxisomal beta-oxidation, a process that breaks down fatty acids, has been identified as an alternative mechanism for EET metabolism, particularly in human skin fibroblasts. utmb.edu This pathway involves the removal of carbon atoms from the carboxylic acid end of the molecule. utmb.edu

Studies using radiolabeled 14,15-EET demonstrated that it is converted into shorter-chain epoxy fatty acids. The primary product identified from the beta-oxidation of 14,15-EET was 10,11-epoxyhexadecadienoic acid (10,11-epoxy-16:2). utmb.edu This pathway may serve as another method for inactivating and clearing EETs from tissues. utmb.edu However, it is also possible that these chain-shortened epoxy fatty acids possess their own unique biological functions that are yet to be fully characterized. utmb.edu

Molecular and Cellular Mechanisms of Action of 14,15 Episulfide Eicosatrienoic Acid

Receptor Interactions and Binding Studies

The biological activities of eicosanoids are often initiated by their interaction with specific cell surface or intracellular receptors. While the receptor-mediated actions of 14,15-EET are the subject of intensive investigation, the specific receptor targets for 14,15-episulfide eicosatrienoic acid are less defined. Much of the understanding is inferred from studies on its structural analog, 14,15-EET, which is known to interact with G protein-coupled receptors (GPCRs) to regulate intracellular signaling. researchgate.net

Multiple lines of evidence suggest that the broader family of epoxyeicosatrienoic acids (EETs) mediates some of its effects through GPCR signaling, although the identity of a definitive, high-affinity receptor has remained elusive. nih.govelsevierpure.com These receptors are integral membrane proteins that, upon activation, trigger intracellular signaling cascades. mdpi.com For the parent compound, 14,15-EET, interactions with several GPCRs have been proposed, leading to the hypothesis that its episulfide analog may engage similar targets. researchgate.net However, direct binding studies and functional assays specifically for this compound are not extensively documented in the current body of research.

In a comprehensive screening of 105 GPCRs, none met the criteria to be classified as a high-affinity receptor for 14,15-EET. researchgate.netnih.gov This highlights the ongoing challenge in identifying the primary receptor target for this class of molecules. Similar dedicated explorations for high- and low-affinity receptors for this compound have not been detailed in the available literature.

Research into 14,15-EET has identified several specific GPCRs that it can activate, albeit with low affinity. Functional screening has shown that prostaglandin (B15479496) E receptor 2 (PTGER2) and prostaglandin E receptor 4 (PTGER4) are responsive to 14,15-EET. researchgate.netnih.gov These receptors are part of the prostanoid family of GPCRs, suggesting potential cross-talk between different eicosanoid signaling pathways. nih.govelsevierpure.com

Other GPCRs have also been proposed as potential EET receptors, including GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR132. researchgate.net GPR40 is activated by medium- and long-chain fatty acids and is a target for mediating insulin (B600854) secretion. nih.govfrontiersin.org However, studies assaying GPR132's response to 14,15-EET failed to demonstrate a high-affinity interaction. researchgate.net It is important to emphasize that these specific GPCR interactions have been documented for 14,15-EET, and corresponding studies to confirm whether this compound engages these same receptors have not been reported.

| Receptor Subtype | Family | Observed Effect with 14,15-EET | Reference |

|---|---|---|---|

| PTGER2 | Prostaglandin Receptor | Activation leading to increased cAMP levels. | researchgate.netnih.gov |

| PTGER4 | Prostaglandin Receptor | Activation leading to increased cAMP levels. | researchgate.netnih.gov |

| PTGFR | Prostaglandin Receptor | Responded to micromolar concentrations of 14,15-EET. | researchgate.netnih.gov |

| PTGDR | Prostaglandin Receptor | Responded to micromolar concentrations of 14,15-EET. | researchgate.netnih.gov |

Note: The data in the table above pertains to 14,15-epoxyeicosatrienoic acid (14,15-EET). Equivalent screening for this compound has not been reported in the provided sources.

Beyond GPCRs, eicosanoids can signal through other mechanisms, including interactions with ion channels and nuclear receptors. researchgate.net For EETs, members of the Transient Receptor Potential (TRP) channel family, specifically TRPV and TRPC, have been proposed as potential targets. researchgate.netnih.gov Activation of these channels can modulate calcium influx and cellular polarization. nih.govnih.gov For instance, 14,15-EET has been shown to require TRPV1 activation for some of its effects on endothelial cells, including increased intracellular calcium and nitric oxide production. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression, are another potential target. researchgate.net However, studies indicate that the activation of PPARα is more potently achieved by 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), a metabolite of 14,15-EET, rather than by 14,15-EET itself. elsevierpure.comnih.gov

For this compound specifically, research has pointed towards unique pharmacological effects that may be independent of classical receptor pathways. It has been shown to inhibit thromboxane (B8750289) B2 biosynthesis from endogenous arachidonic acid and to attenuate increases in cytosolic calcium under specific conditions, suggesting an interaction with intracellular enzymatic or ion transport processes. nih.gov

Direct and Indirect Enzymatic Modulation

Impact on Thromboxane B2 Biosynthesis

A notable enzymatic modulation by this compound is its inhibitory effect on the biosynthesis of thromboxane B2 (TXB2). In human platelets, the compound has been shown to block the formation of TXB2 that is derived from endogenous arachidonic acid. nih.gov However, it does not inhibit the production of TXB2 when exogenous arachidonic acid is provided, indicating a specific point of intervention in the biosynthetic pathway rather than a direct inhibition of the enzymes acting on exogenous substrates. nih.gov Thromboxane A2, the precursor of TXB2, is a potent vasoconstrictor and platelet aggregator, thus its inhibition has significant physiological implications.

Regulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways Cross-Talk

The interplay between the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, two major routes for arachidonic acid metabolism, is critical in inflammation and cellular signaling. While direct evidence on how this compound modulates the cross-talk between these pathways is limited, studies on related eicosanoids provide a framework for potential mechanisms.

The arachidonic acid cascade involves the COX pathway, producing prostaglandins (B1171923) and thromboxanes, and the LOX pathway, generating leukotrienes and lipoxins. nih.govmdpi.comyoutube.com There is significant cross-talk between these pathways. For example, inhibition of one pathway can lead to the shunting of arachidonic acid towards the other, altering the profile of lipid mediators produced. mdpi.com Furthermore, metabolites from one pathway can influence the activity of the other. For instance, the 5-LOX product 5S-HETE can be a substrate for COX-2, leading to the formation of novel bioactive lipids. nih.gov

Inhibition of the COX pathway can reduce the levels of dihydroxyeicosatrienoic acids (DHETs), which are metabolites of EETs, suggesting a feedback regulation. nih.gov Conversely, inhibition of the LOX pathway has been shown to unexpectedly increase the levels of DHETs in some models. nih.gov These findings highlight the complexity of the interactions within the arachidonic acid cascade. While specific data for this compound is not available, its structural similarity to other eicosanoids suggests it could play a role in modulating this intricate network.

Cellular and Subcellular Target Identification

Interactions with Cellular Membranes and Lipid Rafts

The cellular targets of this compound are beginning to be elucidated, with evidence pointing towards interactions at the cell membrane. The related compound, 14,15-EET, is believed to exert some of its effects through a putative cell surface receptor. nih.gov This is supported by findings that a 14,15-EET analog tethered to silica (B1680970) beads, preventing its entry into the cell, retained its biological activity. nih.gov

While direct studies on the interaction of this compound with lipid rafts are not currently available, the composition of these specialized membrane microdomains suggests they could be a relevant site of action. Lipid rafts are enriched in cholesterol and sphingolipids and are known to concentrate signaling proteins. nih.gov Notably, lipid rafts are also enriched in arachidonic acid, the precursor to this compound. nih.gov Polyunsaturated fatty acids have been shown to displace proteins from lipid rafts by altering the raft's lipid composition. nih.gov Given its lipophilic nature and its origin from a key component of these domains, it is plausible that this compound interacts with and modulates the function of lipid rafts, thereby influencing the signaling pathways associated with these platforms. However, this remains an area for future investigation.

Effects on Ion Channels (e.g., K+ channels)

The influence of this compound and its more extensively studied analog, 14,15-epoxyeicosatrienoic acid (14,15-EET), on ion channels, particularly potassium (K+) channels, is a critical aspect of their cellular mechanism of action. While direct research on the episulfide form is limited, the wealth of data on the epoxide analog provides significant insights into the potential effects on ion channel function.

The primary effect observed for 14,15-EET is the activation of large-conductance Ca2+-activated potassium (BKCa) channels in various cell types, most notably in vascular smooth muscle cells. nih.gov This activation leads to an increase in potassium efflux, causing hyperpolarization of the cell membrane. This change in membrane potential is a key mechanism underlying the vasodilatory effects of 14,15-EET. nih.gov

Studies have demonstrated that the four regioisomers of EETs, including 14,15-EET, have comparable stimulatory effects on the activity of KCa channels in vascular smooth muscle cells. The activation of these channels by 14,15-EET is thought to be mediated by a G-protein-coupled mechanism. Specifically, evidence points towards the involvement of the Gsα subunit.

In human bronchial smooth muscle cells, 14,15-EET has been shown to cause hyperpolarization, an effect that is abolished by the BKCa channel blocker iberiotoxin (B31492). nih.gov Interestingly, pre-incubation with iberiotoxin only partially inhibits the relaxation induced by 14,15-EET, suggesting that activation of KCa channels is only one component of its relaxant effect in this tissue. nih.gov

Furthermore, research on rat pituitary GH3 cells has shown that 14,15-EET reversibly increases the amplitude of the Ca2+-activated K+ current (IK(Ca)). nih.gov In inside-out patch-clamp experiments on these cells, 14,15-EET increased the opening probability of BKCa channels without altering their single-channel conductance. This suggests a direct interaction with the channel or a closely associated regulatory protein. The activation of BKCa channels by 14,15-EET in these cells was found to be independent of inositol (B14025) trisphosphate and was not affected by pertussis toxin, which blocks Gi/o proteins.

The table below summarizes key research findings on the effects of 14,15-EET on K+ channels.

| Cell Type | Channel Type | Effect of 14,15-EET | Antagonist/Inhibitor | Reference |

| Bovine Coronary Artery Smooth Muscle | Large-conductance Ca2+-activated K+ (BKCa) | Activation, leading to hyperpolarization and relaxation | Iberiotoxin | nih.gov |

| Human Bronchial Smooth Muscle | Large-conductance Ca2+-activated K+ (BKCa) | Hyperpolarization | Iberiotoxin | nih.gov |

| Rat Pituitary GH3 Cells | Large-conductance Ca2+-activated K+ (BKCa) | Increased opening probability, increased current amplitude | - | nih.gov |

Physiological and Pathophysiological Roles in Preclinical Research Models

Anti-inflammatory and Immunomodulatory Activities

The anti-inflammatory and immunomodulatory properties of 14,15-EET, a close structural analog of 14,15-ESE, have been a subject of extensive investigation. These activities are primarily attributed to its ability to modulate key inflammatory pathways.

Preclinical studies have demonstrated that 14,15-EET can influence the production and signaling of major pro-inflammatory cytokines. In human lung tissue, 14,15-EET has been shown to inhibit the degradation of IκBα induced by Tumor Necrosis Factor-alpha (TNF-α). nih.gov This action is significant as IκBα degradation is a critical step in the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression, including that of many cytokines.

In a rat model of central post-stroke pain, early treatment with 14,15-EET led to a decrease in pro-inflammatory cytokines, contributing to its antinociceptive effects. nih.gov While direct regulation of Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) by 14,15-ESE or 14,15-EET is a subject of ongoing research, the inhibition of the upstream NF-κB pathway suggests a broad capacity to suppress inflammatory cytokine production. nih.gov

Table 1: Preclinical Findings on the Regulation of Inflammatory Mediators by 14,15-EET

| Model System | Key Findings | Reference |

| Human Lung Tissue | Inhibited TNF-α-induced IκBα degradation. | nih.gov |

| Rat Model of Central Post-Stroke Pain | Decreased pro-inflammatory cytokines. | nih.gov |

The role of 14,15-EET in leukocyte adhesion presents a more complex picture, with some conflicting findings in the literature. An ex vivo model using murine subjects indicated that 11,12-EET, but not 14,15-EET, inhibited the adherence of monocytic cells. nih.gov Conversely, another study reported that co-treatment of endothelial cells with 14,15-EET and PMA led to a concentration-dependent decrease in the adherence of polymorphonuclear neutrophils (PMNs). nih.gov Furthermore, an earlier study demonstrated that 14,15-EET significantly enhanced the attachment of the human monocytic tumor cell line U937 to endothelial cells. nih.gov These seemingly contradictory results suggest that the effect of 14,15-EET on leukocyte adhesion may be highly dependent on the specific cell type and the experimental context.

In a rat model of central post-stroke pain, which is associated with neuroinflammation, treatment with 14,15-EET was found to inhibit the activation of glial cells and reduce neuroinflammation, thereby alleviating pain behavior. nih.gov In a model of collagen-induced arthritis, the levels of 14,15-DiHETrE, a metabolite of 14,15-EET, were found to be altered, suggesting an involvement of this pathway in the inflammatory processes of arthritis. nih.gov Additionally, in TNF-α-treated human bronchi, 14,15-EET demonstrated an ability to reduce inflammation. nih.gov

Cardiovascular System Research (Preclinical Models)

The cardiovascular effects of 14,15-EET are well-documented, with significant findings related to its vasodilatory and cardioprotective actions. The episulfide analog, 14,15-cis-episulfide-eicosatrienoic acid, has been noted for its unique pharmacological effects on platelets, inhibiting ionophore-induced aggregation. nih.gov

Studies on rat mesenteric arteries have shown that 14,15-EET induces vasodilation. nih.govnih.gov This effect is mediated, at least in part, through the stimulation of prostaglandin (B15479496) EP2 receptors, leading to the activation of the cAMP/PKA-dependent pathway in vascular smooth muscle cells. nih.gov The vasodilatory response to 14,15-EET is more pronounced in smaller secondary branches of the mesenteric artery compared to the primary branches. nih.gov

Research has also revealed that the vasodilatory effects of 14,15-EET can be diminished by factors such as aging and hypertension. In older rats and in spontaneously hypertensive rats, the vasodilation induced by 14,15-EET was reduced, which was associated with a decreased expression of EP2 receptors and adenylate cyclase. nih.gov

Table 2: Vasodilatory Effects of 14,15-EET in Rat Mesenteric Arteries

| Condition | Response to 14,15-EET | Associated Molecular Changes | Reference |

| Normal (Young) | Vasodilation | Activation of EP2 receptors and cAMP/PKA pathway | nih.govnih.gov |

| Aging (Old Rats) | Reduced Vasodilation | Decreased expression of EP2 receptors and adenylate cyclase | nih.gov |

| Hypertension (SHR) | Reduced Vasodilation | Decreased expression of EP2 receptors and adenylate cyclase | nih.gov |

In preclinical models of myocardial infarction, 14,15-EET has demonstrated significant cardioprotective effects. In a rat model of ischemia-reperfusion injury, administration of 14,15-EET resulted in a notable reduction in myocardial infarct size. nih.gov The protective effect of 14,15-EET was abolished by antagonists of both sarcolemmal K(ATP) (sarcK(ATP)) and mitochondrial K(ATP) (mitoK(ATP)) channels, indicating that the activation of these channels is a key mechanism of its cardioprotective action. nih.gov

Interestingly, the cardioprotective effect of 14,15-EET was also nullified by the co-administration of a free radical scavenger. nih.gov This suggests that an initial burst of reactive oxygen species (ROS) may be involved in triggering the signaling cascade that leads to cardioprotection by 14,15-EET.

Table 3: Cardioprotective Effects of 14,15-EET in a Rat Model of Myocardial Infarction

| Treatment Group | Myocardial Infarct Size (% of Area at Risk) | Reference |

| Control | 61.5 ± 1.6% | nih.gov |

| 14,15-EET | 40.9 ± 1.2% | nih.gov |

| 14,15-EET + HMR 1098 (sarcK(ATP) antagonist) | 58.6 ± 3.1% | nih.gov |

| 14,15-EET + 5-HD (mitoK(ATP) antagonist) | 63.2 ± 2.5% | nih.gov |

| 14,15-EET + 2-MPG (free radical scavenger) | 61.4 ± 1.0% | nih.gov |

Renal Physiology and Pathophysiology Research (Preclinical)

There is a significant gap in the scientific literature regarding the specific effects of 14,15-Episulfide eicosatrienoic acid on renal physiology and pathophysiology in preclinical models. While related eicosanoids are known to play roles in regulating renal blood flow and tubular transport, studies focusing explicitly on the episulfide analog are absent. nih.gov Research into kidney-targeted analogs of related compounds has been conducted to reduce nephrotoxicity in certain contexts, but this work has not involved the episulfide variant. nih.gov Therefore, its influence on processes such as renal hemodynamics, glomerular filtration, and the progression of kidney disease models remains unknown.

Neurological Systems Research (Preclinical)

Preclinical research data specifically investigating the role of this compound in neuroinflammation and neuroprotection is not currently available. Extensive research has demonstrated that its epoxide analog, 14,15-EET, has significant neuroprotective effects in models of cerebral ischemia and excitotoxicity, often by reducing inflammation, neuronal apoptosis, and maintaining mitochondrial and glutamate (B1630785) homeostasis. nih.govmdpi.comnih.govresearchgate.netnih.gov However, whether the substitution of the epoxide with an episulfide group preserves, alters, or abolishes these neuroprotective activities has not been explored in dedicated animal models of neuroinflammation or neuroprotection.

There is no available preclinical evidence from experimental models to define the role of this compound in the modulation of pain perception. Standard nociception models, such as the hot-plate, tail-flick, or formalin tests, have not been used to evaluate this specific compound. nih.govnih.govfrontiersin.org Consequently, its potential analgesic or pro-nociceptive properties are uncharacterized.

Metabolic Regulation and Associated Disorders (Preclinical)

Specific preclinical studies on the role of this compound in metabolic regulation and associated disorders like diabetes or metabolic syndrome are absent from the current scientific literature. While the broader class of eicosanoids is implicated in various metabolic processes, and inflammation is a key component of metabolic diseases, the direct impact of this episulfide compound on glucose homeostasis, insulin (B600854) sensitivity, lipid metabolism, or energy balance in relevant animal models has not been reported. nih.gov

Impact on Pancreatic Beta Cell Function in Vitro

Currently, there is a significant gap in the scientific literature regarding the direct impact of this compound on pancreatic beta-cell function in vitro. Searches for preclinical studies investigating the effects of 14,15-EET-S on insulin secretion, beta-cell viability, or glucose metabolism have not yielded specific results. While research exists on the influence of other lipid metabolites and compounds on pancreatic islets, this information is not directly applicable to 14,15-EET-S. nih.govnih.govnih.govmdpi.comnih.govclinicaltrials.govelsevierpure.com Therefore, no data tables or detailed research findings on this specific topic can be provided at this time.

Research in Oncological Processes (Preclinical Studies)

The role of this compound in cancer biology is an area that remains largely unexplored in preclinical research. In contrast, its epoxide counterpart, 14,15-EET, has been shown to be involved in tumor progression. nih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.net However, due to the strict focus on the episulfide compound, and the lack of specific studies, a detailed analysis of its influence on cancer is not possible.

Influence on Cellular Proliferation and Angiogenesis

There is a lack of specific preclinical studies investigating the influence of this compound on cellular proliferation and angiogenesis. While numerous studies have detailed the pro-proliferative and pro-angiogenic effects of 14,15-EET in various cancer cell lines and animal models nih.govnih.govresearchgate.netresearchgate.netnih.govdntb.gov.ua, this extensive body of research does not directly address the biological activities of the episulfide analog. An early study from 1991 on 14,15-cis-episulfide-eicosatrienoic acid focused on its effects on platelet aggregation and did not provide data related to cancer cell proliferation or angiogenesis. nih.gov Without dedicated research on 14,15-EET-S, its specific impact on these critical oncological processes remains unknown.

Advanced Analytical Methodologies for 14,15 Episulfide Eicosatrienoic Acid Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the foremost analytical platform for eicosanoid research, offering unparalleled sensitivity and selectivity. nih.gov This technique allows for the direct analysis of these thermally labile and non-volatile compounds from biological extracts with minimal derivatization. For the analysis of 14,15-ESE and its analogs, LC-MS methods typically employ electrospray ionization (ESI) in the negative ion mode, where the carboxyl group of the fatty acid is readily deprotonated to form the [M-H]⁻ ion, which is then subjected to mass analysis. nih.gov

UPLC-ESI-MS/MS is a highly sensitive and specific method for quantifying eicosanoids, including EETs, from biological samples. nih.govnih.gov The use of UPLC, with its smaller particle-sized columns (typically <2 µm), provides higher resolution, narrower peaks, and faster analysis times compared to traditional HPLC. mdpi.com When coupled with a tandem mass spectrometer (MS/MS), this technique operates in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the [M-H]⁻ of the target analyte) is selected, fragmented, and a resulting characteristic product ion is monitored. This two-stage filtering process dramatically reduces chemical noise and enhances specificity, allowing for accurate quantification even at picogram levels. mdpi.comnih.gov

For instance, in the analysis of the analogous 14,15-EET, a typical MRM transition would be monitored to distinguish it from other compounds. nih.gov A similar strategy would be applied for 14,15-ESE, with the precursor and product ions adjusted for the mass difference between sulfur and oxygen. The optimization of MS parameters, such as cone voltage and collision energy, is critical for maximizing signal intensity for each specific analyte. nih.gov

Table 1: Representative UPLC-MS/MS Parameters for Eicosanoid Analysis (adapted for 14,15-ESE) Note: The values for 14,15-ESE are theoretical and based on methods for analogous compounds like 14,15-EET.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | References |

|---|---|---|---|---|

| 14,15-Epoxyeicosatrienoic Acid (14,15-EET) | 319 | 139 | Negative ESI | lipidmaps.org |

| 14,15-Episulfide Eicosatrienoic Acid (14,15-ESE) | 335 (Calculated) | Specific to fragmentation | Negative ESI | N/A |

| 14,15-Dihydroxyeicosatrienoic Acid (14,15-DHET) | 337 | 207 | Negative ESI | nih.govlipidmaps.org |

The biological activity of eicosanoids is often specific to a particular isomer. High-resolution mass spectrometry (HRMS), utilizing instruments like Time-of-Flight (TOF) or Orbitrap analyzers, is a powerful tool for isomer differentiation. nih.govnih.gov HRMS provides highly accurate mass measurements (typically with <5 ppm error), which allows for the determination of a molecule's elemental formula, helping to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.gov

Furthermore, HRMS can be operated in a targeted mode known as high-resolution multiple-reaction monitoring (MRM-HR). In this approach, the instrument monitors all fragment ions of a selected precursor with high mass accuracy. nih.gov This generates a high-resolution fragmentation spectrum that serves as a detailed chemical fingerprint, providing much higher confidence in compound identification compared to traditional MRM, which monitors only a single, nominal-mass fragment. nih.gov This is particularly valuable for differentiating the various regio- and structural isomers of eicosanoids that often produce overlapping chromatographic peaks. nih.gov

Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, especially for isomeric compounds.

Reversed-Phase HPLC: This is the most common chromatographic technique used for eicosanoid analysis. nih.gov Separation is achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically a gradient of water/acetonitrile or water/methanol (B129727) containing a small amount of acid (e.g., formic or acetic acid) to improve peak shape. mdpi.comlipidmaps.org Reversed-phase chromatography is highly effective at separating eicosanoid regioisomers, such as distinguishing 14,15-EET from 11,12-EET and 8,9-EET, which elute at different retention times. nih.govnih.gov

Chiral Chromatography: The two enantiomers of an epoxide or episulfide (e.g., 14(R),15(S)-ESE and 14(S),15(R)-ESE) often possess distinct biological activities. researchgate.net However, these enantiomers have identical physicochemical properties and cannot be separated by reversed-phase chromatography. Chiral chromatography, using a stationary phase that can stereoselectively interact with the analytes, is required for their separation. researchgate.netnih.gov This technique is essential for studying the stereoselective biosynthesis and metabolism of 14,15-ESE. The analysis can be performed using either normal-phase or reversed-phase chiral columns, often coupled to mass spectrometry via atmospheric pressure chemical ionization (APCI) or ESI. researchgate.netlipidmaps.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Lipidomics Profiling

While LC-MS is generally preferred, gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of fatty acids and their metabolites. researchgate.netnih.gov A key difference is that GC-MS requires the analytes to be chemically derivatized to increase their volatility and thermal stability for analysis in the gas phase. nih.govlipidmaps.org A common derivatization strategy for eicosanoids involves converting the carboxylic acid group into a pentafluorobenzyl (PFB) ester. nih.gov

Following derivatization, the sample is analyzed by GC-MS, often using negative chemical ionization (NCI), which is highly sensitive for electronegative compounds like PFB esters. nih.govlipidmaps.org GC provides excellent chromatographic resolution, often superior to HPLC for separating certain positional isomers. nih.gov However, the requirement for derivatization adds complexity to sample preparation and is a potential source of variability. researchgate.net

Sample Preparation and Derivatization Strategies for Complex Biological Matrices

The accurate measurement of 14,15-ESE from biological samples such as plasma, serum, or tissue homogenates requires an efficient extraction and purification procedure to remove interfering substances like phospholipids (B1166683) and proteins. nih.govnih.gov

Solid-Phase Extraction (SPE): This is the most widely used technique for cleaning up eicosanoid samples. nih.govlipidmaps.org The general procedure involves acidifying the sample, adding an internal standard, and loading it onto an SPE cartridge (often a reversed-phase C18 or a polymeric sorbent). lipidmaps.org The cartridge is then washed with a weak solvent to remove polar interferences, and the target analytes are eluted with a stronger organic solvent like methanol or ethyl acetate. SPE provides good recovery and concentration of the analytes. nih.gov

Liquid-Liquid Extraction (LLE): LLE is another common method, where analytes are partitioned from the aqueous biological sample into an immiscible organic solvent. nih.gov

Saponification: Eicosanoids in biological systems can be present in both free and esterified forms (e.g., incorporated into phospholipids). To measure the total amount, a saponification step (alkaline hydrolysis) using a base like potassium hydroxide (B78521) is performed to cleave the ester bonds and release the free acids prior to extraction. nih.gov

Derivatization: As mentioned, derivatization is essential for GC-MS analysis to form volatile esters (e.g., PFB esters). nih.gov While less common for LC-MS, derivatization can sometimes be used to improve ionization efficiency or chromatographic retention for certain challenging analytes. researchgate.net

Table 2: Sample Preparation and Analytical Performance for EETs in Human Serum Note: This data for 14,15-EET demonstrates the expected performance for a validated UPLC-MS/MS method applicable to 14,15-ESE.

| Parameter | 14,15-EET | Reference |

|---|---|---|

| Preparation Method | Solid-Phase Extraction (SPE) | nih.gov |

| Recovery Rate (%) | > 64.5% | nih.gov |

| Matrix Effect (%) | 73.0 - 128.0% | nih.gov |

| Limit of Quantification (ng/mL) | 0.048 - 0.44 ng/mL | nih.gov |

| Intra- & Inter-day Precision (CV%) | < 15% | nih.gov |

| Intra- & Inter-day Accuracy (%) | 82.3 - 115.0% | nih.gov |

Quantitative Approaches: Internal Standards and Isotope Dilution Methods

Due to the complexity of sample preparation and potential for analyte loss, accurate and precise quantification of 14,15-ESE relies on the use of an appropriate internal standard (IS). nih.gov The gold standard method is stable isotope dilution mass spectrometry. nih.govnih.gov This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing deuterium (B1214612) (²H) or carbon-13 (¹³C)) to the sample at the very beginning of the preparation process. nih.govlipidmaps.org

The ideal internal standard is chemically identical to the analyte, so it behaves the same way during extraction, derivatization, and chromatographic separation. However, because it has a different mass, the mass spectrometer can distinguish it from the endogenous, unlabeled analyte. nih.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of internal standard, any losses during sample workup are compensated for, allowing for highly accurate and precise quantification. nih.gov For 14,15-ESE, a deuterated or ¹³C-labeled 14,15-ESE would be the ideal internal standard.

Advances in Lipidomics and Metabolomics for Comprehensive Eicosanoid Analysis

The comprehensive analysis of eicosanoids, including the sulfur-containing analog this compound, has been significantly advanced by the fields of lipidomics and metabolomics. These disciplines utilize sophisticated analytical platforms to enable the simultaneous identification and quantification of a multitude of lipid species within a biological sample. This approach is crucial for understanding the complex interplay of different eicosanoid pathways.

While specific lipidomic and metabolomic studies focusing exclusively on this compound are not extensively documented in current scientific literature, the established methodologies for its oxygenated counterpart, 14,15-Epoxyeicosatrienoic Acid (14,15-EET), provide a clear framework for its analysis. The primary tool for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. nih.govnih.gov

In a typical lipidomics workflow for eicosanoid analysis, lipids are first extracted from a biological matrix, such as plasma or tissue homogenates, often using solid-phase extraction (SPE) to isolate the lipids and remove interfering substances. nih.gov The extracted lipids are then separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), most commonly with a C18 reversed-phase column. nih.gov This separation is critical for resolving isomeric compounds, which are common among eicosanoids.

Following chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI) in negative ion mode, and introduced into a tandem mass spectrometer. The mass spectrometer first selects the precursor ion corresponding to the deprotonated molecule [M-H]⁻ of the target analyte. For this compound, this would be a different m/z value than for 14,15-EET due to the presence of a sulfur atom instead of an oxygen atom in the episulfide ring. The selected precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification.

The table below illustrates the key parameters for a hypothetical LC-MS/MS-based lipidomics analysis of this compound, drawing parallels with the well-established methods for 14,15-EET.

| Parameter | Description |

| Sample Preparation | Solid-Phase Extraction (SPE) of lipids from biological matrices. |

| Chromatography | Reversed-phase HPLC or UHPLC with a C18 column for separation of isomers. |

| Ionization | Electrospray Ionization (ESI) in negative ion mode. |

| Mass Spectrometry | Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. |

| Precursor Ion [M-H]⁻ | The specific mass-to-charge ratio of the deprotonated this compound molecule. |

| Product Ions | Characteristic fragment ions generated from the precursor ion, used for confirmation and quantification. |

| Quantification | Based on the peak area of the specific MRM transitions, often using a stable isotope-labeled internal standard. |

Metabolomic approaches to studying sulfur-containing compounds, in general, often involve targeted or untargeted analysis using high-resolution mass spectrometry. These studies can reveal broader metabolic perturbations resulting from the presence or activity of compounds like this compound. While not specific to this particular eicosanoid, metabolomic studies on sulfur-containing amino acids and other sulfur metabolites have demonstrated the ability to detect and quantify these types of molecules in complex biological systems. researchgate.netasm.org

The development of sensitive and specific analytical methods is paramount for elucidating the biological roles of novel eicosanoids. While dedicated research on the lipidomics of this compound is needed, the advanced analytical methodologies currently employed for comprehensive eicosanoid analysis are well-suited for its investigation.

Synthetic Chemistry and Analog Design for Research Probes

Chemical Synthesis Strategies for 14,15-Episulfide Eicosatrienoic Acid

The synthesis of this compound, also known as 14,15-thiirane eicosatrienoic acid, typically involves the conversion of its corresponding epoxide, 14,15-EET. The episulfide is a bioisostere of the epoxide, where the oxygen atom of the oxirane ring is replaced by a sulfur atom. This substitution is a key strategy for creating analogs with altered metabolic stability and biological activity.

General strategies for the synthesis of thiiranes (episulfides) often begin with the corresponding oxirane (epoxide). A common method involves reacting the epoxide with a sulfurating agent, such as thiourea (B124793) or potassium thiocyanate. This reaction proceeds via a nucleophilic ring-opening of the epoxide, followed by an intramolecular cyclization to form the three-membered thiirane (B1199164) ring, displacing an oxygen-containing leaving group. The stereochemistry of the starting epoxide is often retained in the thiirane product.

Another approach to thiirane synthesis is the episulfidation of alkenes, although this is generally less straightforward than epoxidation nih.gov. More advanced and highly stereoselective methods for creating cis-thiiranes have been developed utilizing reagents like Lawesson's reagent with aldazine (B74668) N-oxides, which proceeds through a 4π-electrocyclization of a thiocarbonyl ylide intermediate nih.gov. While not specifically detailed for 14,15-eicosatrienoic acid, these general principles of organic synthesis are applicable for producing the episulfide analog from either arachidonic acid derivatives or from synthesized 14,15-EET.

Design and Synthesis of Mechanistic Probes and Analogs

The design of analogs for 14,15-EET and its episulfide counterpart is a cornerstone of research in this field. The primary goals are to overcome the metabolic lability of the natural compounds and to dissect their mechanisms of action by creating molecules with specific properties, such as resistance to enzymatic degradation or selective affinity for receptors.

A major metabolic pathway for 14,15-EET involves its rapid hydrolysis by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) nih.govreactome.org. This rapid inactivation severely limits the in vivo half-life and therapeutic potential of native EETs nih.gov. Consequently, a key strategy in analog design is the replacement of the epoxide moiety with bioisosteres that are resistant to sEH-mediated hydrolysis.

The episulfide (thiirane) group is one such bioisostere. Other successful modifications include the incorporation of ether linkages, disubstituted ureas, amides, and other heterocyclic groups in place of the epoxide nih.govnih.gov. These substitutions are designed to mimic the three-dimensional structure of the epoxide ring while being impervious to the hydrolytic action of sEH. For example, a series of partially saturated 14,15-EET analogs with various epoxide bioisosteres were synthesized and showed varying levels of vasorelaxant activity and sEH inhibition, demonstrating the viability of this approach nih.govomicsdi.org. The development of these sEH-resistant analogs has been crucial for studying the biological effects of sustained EET-like signaling.

To investigate the receptor-mediated actions of 14,15-EET, specific agonists and antagonists have been developed. These tools are essential for identifying the receptors through which EETs exert their effects and for blocking these effects to understand their physiological roles.

Agonists: Many of the sEH-resistant analogs also function as potent agonists. For instance, sulfonamide derivatives of 14,15-EET, such as 14,15-EET-phenyliodosulfonamide (14,15-EET-PISA), were developed and found to be full agonists, equipotent to 14,15-EET in inducing vasodilation elsevierpure.com. These stable agonists are invaluable for characterizing EET metabolism and receptor binding without the complication of rapid degradation elsevierpure.com.

Antagonists: The development of selective antagonists has been a significant breakthrough.

14,15-EEZE (14,15-epoxyeicosa-5(Z)-enoic acid) was one of the first specific EET antagonists to be synthesized nih.gov. It effectively inhibits relaxations induced by all four EET regioisomers in bovine coronary arteries and blocks the EDHF (endothelium-derived hyperpolarizing factor) component of responses to agonists like bradykinin (B550075) and methacholine (B1211447) nih.govunpad.ac.id. The synthesis of 14,15-EEZE demonstrated that altering the double bond structure of the EET molecule could convert an agonist into an antagonist nih.gov.

14,15-DHE5ZE (14,15-dihydroxy-eicosa-5(Z)-enoic acid) is a metabolite of 14,15-EEZE, formed via the action of sEH. Interestingly, this metabolite acts as a selective antagonist for 14,15-EET, without inhibiting the actions of other EET regioisomers like 5,6-, 8,9-, or 11,12-EET. This discovery highlighted that sEH metabolism could alter the selectivity of an antagonist.

These pharmacological tools have been instrumental in confirming that many of the vascular and cardioprotective effects of EETs are mediated through specific receptor interactions unpad.ac.id.

Structure-activity relationship (SAR) studies involve synthesizing a series of related analogs and comparing their biological activities to determine which chemical features are critical for their function. For 14,15-EET and its analogs, SAR studies have provided a detailed map of the structural requirements for agonist and antagonist activity.

Key findings from SAR studies on 14,15-EET analogs in bovine coronary arteries have identified several critical molecular regions nih.govnih.gov:

Carboxyl Group (C1): An ionic group at the C1 position is essential for activity. Modifications that remove the negative charge, such as esterification to 14,15-EET-Me, can still retain full agonist activity, but more significant changes often reduce potency nih.gov. However, replacing the carboxylate with bioisosteres like tetrazoles has led to analogs with dual vasorelaxant and sEH inhibitory activity acs.org.

Double Bonds: The presence and configuration of double bonds are crucial. For example, the Δ8,9 double bond appears to be important for full vasodilator activity nih.gov. The synthesis of 14,15-EEZE, which differs from 14,15-EET in its double bond configuration, showed that these bonds are key determinants of whether a compound is an agonist or an antagonist nih.govnih.gov.

Epoxide/Episulfide Group: The 14,15-(cis)-epoxide is important for full agonistic effect, with the 14(R),15(S)-enantiomer often being the more active form nih.govnih.gov. Replacing the epoxide with various bioisosteres can modulate activity and confer sEH resistance nih.gov.

Carbon Chain: The 20-carbon chain length is generally required for optimal activity. Analogs that are shortened by four carbons (tetranor derivatives), mimicking products of β-oxidation, show a loss of both vasorelaxant and sEH inhibitory activities nih.gov.

These SAR studies have revealed that small structural alterations can significantly impact vascular activity, allowing for the rational design of compounds with desired properties, such as enhanced potency, sEH resistance, or antagonist functions nih.govacs.org.

| Structural Region | Modification Example | Impact on Activity | Reference |

| Carboxyl Group | Replacement with Tetrazole | Can create potent dual-action (vasorelaxant and sEH inhibitor) analogs. | acs.org |

| Double Bonds | Altered configuration (e.g., 14,15-EEZE) | Converts an agonist into an antagonist. | nih.govnih.gov |

| Epoxide Group | Replacement with a Urea bioisostere | Can confer sEH resistance while maintaining vasorelaxant activity. | nih.gov |

| Carbon Chain | Shortening of the chain (β-oxidation) | Leads to loss of biological activity. | nih.gov |

Development of Radiolabeled and Stable Isotope-Labeled Analogs for Metabolic Tracing

Tracing the fate of molecules within a biological system is fundamental to understanding their metabolism, distribution, and mechanism of action. For EETs, this is accomplished by using labeled analogs where one or more atoms are replaced with an isotope.

Radiolabeled Analogs: These analogs incorporate a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), which allows for highly sensitive detection wuxiapptec.comopenmedscience.com. The synthesis of radiolabeled compounds requires careful selection of the label's position to ensure it is not lost during metabolism wuxiapptec.com.

An example is the development of 14,15-EET-P[¹²⁵I]SA , a radiolabeled version of the sulfonamide agonist. This tool was created to study EET metabolism and binding, and its use led to the characterization of a high-affinity membrane binding site, or receptor, for 14,15-EET elsevierpure.com.

Authentic 14,15-[³H]EpETrE has been used to study the metabolism of 14,15-EET in various human tissues and cell lines, demonstrating its rapid conversion to 14,15-DHET nih.gov.

Stable Isotope-Labeled Analogs: These analogs use non-radioactive heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). They are detected using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. Stable isotope labeling is considered a gold standard for quantifying endogenous metabolites and tracing metabolic pathways in vivo, as it is safe for human studies omicsdi.orgfrontiersin.orgpurdue.edu. While specific examples for this compound are not prominent in the literature, the established methodologies are readily applicable. These tracers allow researchers to follow the conversion of the parent compound into its various metabolites, providing a dynamic map of its biochemical journey and helping to distinguish the activity of the parent compound from its metabolic products purdue.edu.

Pharmacological and Preclinical Investigations of 14,15 Episulfide Eicosatrienoic Acid

In Vitro Studies in Isolated Cells and Cell Lines

The biological activities of 14,15-episulfide eicosatrienoic acid and its oxygenated counterpart, 14,15-epoxyeicosatrienoic acid (14,15-EET), have been explored in a variety of cell-based assays. These studies provide foundational knowledge of their cellular and molecular mechanisms of action.

Investigations in Endothelial Cells, Smooth Muscle Cells, and Immune Cells

While direct studies on this compound in endothelial and smooth muscle cells are limited, research on the closely related 14,15-EET offers significant insights. In bovine coronary arteries, 14,15-EET has been identified as a transferable endothelium-dependent relaxing factor. It is released by endothelial cells in response to stimuli like bradykinin (B550075) and acts on the underlying smooth muscle cells to cause vasodilation. This effect is mediated, at least in part, by the activation of large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization and relaxation of the smooth muscle.

Investigations in porcine aortic and murine brain microvascular smooth muscle cells have shown that 14,15-EET can inhibit the production of prostaglandin (B15479496) E2 (PGE2). This inhibition appears to be competitive at the level of prostaglandin H synthase. The reduction in PGE2, a pro-proliferative agent, by 14,15-EET can, in turn, potentiate the proliferation of smooth muscle cells induced by other factors like platelet-derived growth factor.

The metabolism of 14,15-EET has also been characterized in endothelial cells. Porcine aortic, bovine aortic, and human umbilical vein endothelial cells rapidly take up 14,15-EET and incorporate it into phospholipids (B1166683). A significant portion is also metabolized via soluble epoxide hydrolase (sEH) to its corresponding diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). This metabolic conversion is a key pathway for regulating the biological activity of 14,15-EET.

Currently, there is a lack of specific published research investigating the direct effects of this compound on immune cells such as macrophages, lymphocytes, or neutrophils.

In Vivo Studies in Animal Models

The in vivo evaluation of this compound is not as extensively documented as its in vitro activities. However, studies on the related epoxide, 14,15-EET, provide a framework for potential in vivo applications.

Assessment of Efficacy in Experimental Disease Models

Research using a mouse model of cerebral arteriole thrombosis has demonstrated the in vivo efficacy of 14,15-EET as a potent inhibitor of platelet aggregation. Intravenous administration of 14,15-EET significantly increased the time required to induce the first arterial platelet aggregate. This inhibitory effect on platelet aggregation correlated with a reduction in thromboxane (B8750289) production. These findings suggest that 14,15-EET may serve as an important in vivo modulator of hemostasis and thrombosis.

In a model of excitotoxicity, inhibition of soluble epoxide hydrolase (sEH), which increases endogenous levels of 14,15-EET, was shown to be neuroprotective. nih.gov The protective effects were attributed to the preservation of astrocyte integrity and function, thereby maintaining glutamate (B1630785) homeostasis. nih.gov Specifically, both an sEH inhibitor and 14,15-EET attenuated N-methyl-D-aspartate (NMDA)-induced neuronal damage in co-cultures of glia and neurons. nih.gov In vivo, genetic deletion of sEH or treatment with an sEH inhibitor ameliorated kainic acid-induced seizures, memory impairment, and neuronal loss in mice. nih.gov

While these studies highlight the therapeutic potential of modulating the 14,15-EET pathway, direct evidence for the in vivo efficacy of this compound in specific disease models is currently lacking in the published literature.

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Systems

Detailed pharmacokinetic and pharmacodynamic studies specifically characterizing this compound in preclinical systems have not been extensively reported.

However, studies on synthetic agonists of the 14,15-EET pathway provide some insight into the potential for developing tool compounds. For instance, a series of 14,15-EET sulfonamide analogs were developed and shown to be full agonists, equipotent with 14,15-EET in inducing vasorelaxation. nih.gov One of these analogs, 14,15-EET-phenyliodosulfonamide (14,15-EET-PISA), was found to be metabolized by soluble epoxide hydrolase. nih.gov A radiolabeled version of this analog was used to characterize binding to human U937 cell membranes, revealing a specific and saturable binding with an estimated Kd of 148.3 ± 36.4 nM and a Bmax of 3.3 ± 0.5 pmol/mg protein. nih.gov These findings suggest the presence of a membrane binding site or receptor for 14,15-EET. nih.gov

Enzyme Kinetics and Inhibition Studies

The interaction of this compound with various enzymes is a critical aspect of its pharmacological profile. As with other sections, much of the detailed enzymatic work has been conducted on the related epoxide.

Studies on the enzymatic conversion of 8,11,14-eicosatrienoic acid have laid the groundwork for understanding the biosynthesis of related eicosanoids. researchgate.netscilit.comresearchgate.net The conversion of this precursor into prostaglandin E1 requires glutathione (B108866) and is catalyzed by prostaglandin synthase. researchgate.net

More directly relevant is the finding that 14,15-EET can competitively inhibit prostaglandin H synthase activity in vascular smooth muscle cells, thereby reducing the production of prostaglandins (B1171923) like PGE2.

The metabolism of 14,15-EET and its analogs by soluble epoxide hydrolase (sEH) is a key area of investigation. For example, 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE5ZE), an antagonist of 14,15-EET, is converted by sEH to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE). nih.gov This conversion alters its antagonist selectivity. nih.gov The development of sEH inhibitors has been a major strategy to enhance the biological effects of endogenous EETs.

While this compound is mentioned as a substance in studies involving sEH and EETs, specific kinetic data on its interaction with sEH or other enzymes, or its potential as an enzyme inhibitor, are not well-defined in the available literature.

Target Engagement and Ligand Binding Assays

The direct molecular targets of this compound (14,15-ESE) are not yet fully elucidated, and specific ligand binding assays detailing binding affinity (such as K_d or B_max values) to a purified receptor are not extensively available in the public domain. However, pharmacological studies have provided significant insights into its target engagement by characterizing its distinct effects on platelet function, which suggest a specific, yet unidentified, mechanism of action.

Research has shown that 14,15-cis-episulfide-eicosatrienoic acid exhibits unique inhibitory effects on platelet activation. nih.gov Notably, its mechanism of action is differentiated from other anti-aggregatory substances. Studies have confirmed that the compound's effects are not mediated through the elevation of cyclic AMP (cAMP) levels, a common pathway for many platelet inhibitors. nih.gov Furthermore, it does not act as a direct antagonist at the prostaglandin H2/thromboxane A2 receptor. nih.gov

The primary evidence for the target engagement of 14,15-ESE comes from its selective inhibition of platelet responses to specific stimuli. It has been demonstrated to inhibit platelet aggregation and the biosynthesis of thromboxane B2 when stimulated by the calcium ionophore A23187. nih.gov However, it does not inhibit platelet activation induced by thrombin. nih.gov This differential effect points towards a specific target in the signaling cascade initiated by calcium influx and arachidonic acid mobilization, rather than a general inhibition of platelet function.

The compound also attenuates the increase in cytosolic calcium concentration that is mediated by ionophores, but only when extracellular or membrane calcium pools are accessible. nih.gov This suggests an interaction with calcium signaling pathways at the level of the plasma membrane or related calcium channels.

Detailed Research Findings

The pharmacological effects of 14,15-cis-episulfide-eicosatrienoic acid on platelet function are summarized in the tables below.

| Agonist | Effect of 14,15-cis-episulfide-eicosatrienoic acid | Reference |

|---|---|---|

| Ionophore A23187 | Inhibition of platelet aggregation | nih.gov |

| Thrombin | No inhibition of platelet activation | nih.gov |

| Arachidonic Acid Source | Effect of 14,15-cis-episulfide-eicosatrienoic acid | Reference |

|---|---|---|

| Endogenous Arachidonic Acid | Inhibition of Thromboxane B2 biosynthesis | nih.gov |

| Exogenous Arachidonic Acid | No inhibition of Thromboxane B2 biosynthesis | nih.gov |

| Condition | Effect of 14,15-cis-episulfide-eicosatrienoic acid | Reference |

|---|---|---|

| Ionophore-mediated increase with available extracellular/membrane Ca2+ | Attenuation of the increase in cytosolic Ca2+ | nih.gov |

| Ionophore-mediated increase without available extracellular/membrane Ca2+ | No attenuation of the increase in cytosolic Ca2+ | nih.gov |

Future Research Directions and Translational Opportunities Preclinical Focus

Elucidating the Complete Receptome and Signaling Pathways for 14,15-Episulfide Eicosatrienoic Acid

The biological effects of epoxyeicosatrienoic acids (EETs) are initiated by interactions with specific cellular targets, including putative membrane receptors and intracellular binding proteins. nih.gov For the well-studied analog 14,15-EET, research has implicated several signaling cascades, including the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the transactivation of pathways involving the Epidermal Growth Factor Receptor (EGFR), Extracellular signal-Regulated Kinase (ERK), and PI3-Kinase/AKT. nih.gov These pathways are crucial in regulating cell proliferation, apoptosis, and inflammation. nih.govacs.org Furthermore, studies suggest that EETs may exert their effects through a membrane binding site or receptor, with binding inhibited by certain cytochrome P450 inhibitors. nih.govnih.gov

For 14,15-EpS-ETE, the receptome and downstream signaling events are largely unknown. Early research indicated that it possesses unique pharmacological effects on platelets, inhibiting ionophore A23187-induced activation and attenuating increases in cytosolic Ca2+, actions that are not mediated by cyclic AMP or direct antagonism of the prostaglandin (B15479496) H2/thromboxane (B8750289) A2 receptor. nih.gov This suggests that 14,15-EpS-ETE may interact with a distinct set of targets compared to its epoxide counterpart or other anti-aggregatory agents. nih.gov

Future research must focus on identifying the direct molecular targets of 14,15-EpS-ETE. A critical step will be to use radiolabeled or affinity-tagged versions of the molecule to perform binding assays on various cell membrane and cytosolic fractions. It is essential to determine if 14,15-EpS-ETE competes for the same binding sites as 14,15-EET and its antagonists or if it engages a novel receptor system. nih.gov Subsequent studies should map the downstream consequences of this binding, investigating its influence on the kinase cascades and transcription factors known to be modulated by 14,15-EET. nih.gov

Investigating Stereospecificity and Chiral Recognition in Biological Systems

The enzymatic formation of EETs by cytochrome P450 epoxygenases produces specific stereoisomers, and the biological activity of these enantiomers can differ significantly. nih.gov The development of analytical techniques, such as chiral phase High-Pressure Liquid Chromatography (HPLC), has been instrumental in separating and characterizing the individual enantiomers of the four regioisomeric EETs. nih.gov This methodology allows for both analytical and preparative applications without destroying the epoxide function, enabling the study of the specific biological roles of each stereoisomer. nih.gov

Currently, there is a significant gap in the literature regarding the stereospecific synthesis and biological evaluation of 14,15-EpS-ETE enantiomers. It is plausible that the sulfur atom's introduction and the resulting change in epoxide ring geometry will lead to profound differences in how the enantiomers are recognized by biological targets.

A crucial future direction is the stereocontrolled synthesis of the (14R, 15S)- and (14S, 15R)-enantiomers of 14,15-EpS-ETE. Once isolated, these pure enantiomers must be tested in a range of biological assays, such as those for platelet aggregation, vascular relaxation, and anti-inflammatory activity, to determine if one isomer possesses greater potency or a different activity profile. nih.govnih.gov This research is fundamental to understanding the structure-activity relationship and for the potential development of stereochemically pure therapeutic agents with improved efficacy and specificity.

Exploring the Role of this compound in Emerging Disease Models